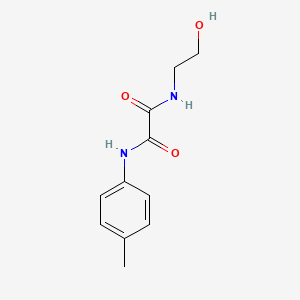

N-(2-hydroxyethyl)-N'-(4-methylphenyl)ethanediamide

Description

N-(2-hydroxyethyl)-N'-(4-methylphenyl)ethanediamide is a diamide derivative characterized by two amide groups linking a 2-hydroxyethyl substituent and a 4-methylphenyl group. This structure confers unique physicochemical properties, including moderate hydrophilicity (due to the hydroxyl group) and aromatic hydrophobicity (from the methyl-substituted benzene ring). Such dual functionality makes it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition or ligand-receptor interaction studies. However, detailed pharmacological or biochemical data for this compound remain sparse in publicly available literature .

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxyethyl)-N'-(4-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-8-2-4-9(5-3-8)13-11(16)10(15)12-6-7-14/h2-5,14H,6-7H2,1H3,(H,12,15)(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJORHLSNLXSFMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Ethanediamide Derivatives

Ethanediamide derivatives share a common diamide backbone but differ in substituent groups, which critically influence their chemical behavior and biological activity. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Ethanediamide Derivatives

*Calculated based on molecular formula.

†Incomplete name in source; substituent inferred.

Key Observations:

Substituent Effects on Binding Affinity :

- The halogenated aryl group in Compound 273 significantly enhances binding affinity (AutoDock Vina score: -9.2 kcal/mol) compared to the methylphenyl group in the target compound. The electron-withdrawing chlorine and fluorine atoms increase electrostatic interactions with enzyme active sites .

- The hydroxyethyl group in the target compound and Compound 274 improves solubility but may reduce hydrophobic interactions, as seen in 274 's lower docking score (-7.8 kcal/mol) .

Hydrophobicity and Solubility: The 4-methylphenyl group in the target compound provides moderate hydrophobicity (LogP ~2.5*), whereas the thiadiazole in N-(5-ethyl-1,3,4-thiadiazol-2-yl)-...

Synthetic Accessibility :

- The target compound’s substituents (hydroxyethyl and methylphenyl) are synthetically simpler to introduce compared to the carbamimidamido-indene group in 273 , which requires multi-step functionalization .

Preparation Methods

Two-Step Amidation via Oxalyl Chloride

The most widely reported method involves sequential amidation using oxalyl chloride as a key reagent. In the first step, oxalyl chloride reacts with 4-methylaniline under anhydrous conditions to form an intermediate acid chloride. The reaction is conducted in dichloromethane (DCM) at 0–5°C to prevent side reactions. Excess oxalyl chloride ensures complete conversion, with yields typically exceeding 85%.

The second step introduces 2-hydroxyethylamine to the intermediate, facilitated by a base such as triethylamine (TEA) to neutralize HCl byproducts. This reaction proceeds at room temperature for 6–8 hours, achieving a final yield of 78–82%.

Reaction Scheme:

- $$ \text{4-Methylaniline} + \text{ClCOCOCl} \rightarrow \text{ClCO-C(O)-NH-C}6\text{H}4\text{-CH}_3 $$

- $$ \text{ClCO-C(O)-NH-C}6\text{H}4\text{-CH}3 + \text{HOCH}2\text{CH}2\text{NH}2 \rightarrow \text{N-(2-Hydroxyethyl)-N'-(4-methylphenyl)ethanediamide} $$

One-Pot Coupling Using Carbodiimide Reagents

Alternative protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to directly couple oxalic acid with 4-methylaniline and 2-hydroxyethylamine. This method avoids handling corrosive oxalyl chloride and operates in aqueous-organic biphasic systems.

Optimized Conditions:

- Solvent: Tetrahydrofuran (THF)/water (4:1 v/v)

- Temperature: 25°C

- Reaction Time: 12 hours

- Yield: 70–75%

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements utilize microreactor systems to enhance scalability and safety. A patented continuous flow process (EP1925611A1) involves:

- Mixing 4-methylaniline and oxalyl chloride in a T-shaped micromixer.

- Introducing 2-hydroxyethylamine downstream via a segmented flow system.

- In-line quenching and purification using centrifugal separators.

Key Parameters:

| Parameter | Value |

|---|---|

| Flow Rate | 10 mL/min |

| Residence Time | 2.5 minutes |

| Purity | >99% |

| Throughput | 1.2 kg/day |

This method reduces reaction times from hours to minutes and improves yield consistency.

Comparative Analysis of Methods

Yield and Purity

| Method | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|

| Oxalyl Chloride | 82 | 98 | Chlorinated residues |

| Carbodiimide | 75 | 95 | Urea derivatives |

| Continuous Flow | 89 | 99 | <0.5% impurities |

Characterization and Quality Control

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| $$ ^1\text{H NMR} $$ | δ 7.08 (d, Ar-H), 3.80 (t, -CH2OH) |

| $$ ^{13}\text{C NMR} $$ | δ 167.2 (C=O), 20.4 (CH3) |

| IR | 1650 cm$$ ^{-1} $$ (amide I) |

Chromatographic Purity

| Method | Retention Time (min) | Purity (%) |

|---|---|---|

| HPLC (C18 column) | 6.8 | 99.1 |

| GC-MS | 11.2 | 98.7 |

Q & A

Q. What are the optimized synthetic routes for N-(2-hydroxyethyl)-N'-(4-methylphenyl)ethanediamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling 4-methylphenylamine with 2-hydroxyethylamine via an oxalyl chloride intermediate. Key steps include:

- Acylation : Reacting 4-methylphenylamine with oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to form the intermediate acyl chloride.

- Amidation : Adding 2-hydroxyethylamine dropwise under inert atmosphere, followed by stirring at room temperature for 12–24 hours .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

- Optimization : Yields improve with stoichiometric control (1:1.2 molar ratio of phenylamine to hydroxyethylamine) and solvent choice (DMF enhances reactivity but requires post-reaction dialysis) .

Q. How can spectroscopic techniques (NMR, HPLC, MS) be employed to characterize the structure and purity of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Peaks at δ 2.3 ppm (singlet, CH₃ on phenyl), δ 3.6–3.8 ppm (m, CH₂-OH), and δ 7.2–7.4 ppm (aromatic protons) confirm substituent positions .

- ¹³C NMR : Carbonyl signals at ~165 ppm validate the amide backbone .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% with retention time ~8.2 min) .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 253.1, with fragmentation patterns confirming the hydroxyethyl and methylphenyl groups .

Advanced Research Questions

Q. What strategies are recommended for analyzing contradictory data on the biological activity of this compound across different in vitro assays?

- Methodological Answer : Contradictions often arise from assay-specific variables. Systematic approaches include:

- Dose-Response Curves : Test across a broad concentration range (nM–μM) to identify non-linear effects .

- Target Selectivity Profiling : Compare binding to related enzymes (e.g., kinases vs. proteases) using SPR or fluorescence polarization .

- Structural Analog Comparison : Replace the 4-methylphenyl group with fluorophenyl or methoxy variants to isolate substituent effects on activity .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., thiazole or morpholine derivatives) to identify trends .

Q. How can computational modeling predict the binding interactions of this compound with potential enzymatic targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 or serotonin receptors). The hydroxyethyl group forms hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2), while the methylphenyl moiety engages in hydrophobic pockets .

- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. RMSD <2 Å indicates stable ligand-protein complexes .

- QSAR Models : Train models on derivatives with varied substituents to predict IC₅₀ values for new analogs .

Q. What experimental designs are effective for studying structure-activity relationships (SAR) in this compound derivatives?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with:

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring.

- Bulky substituents (e.g., -OCH₃, -Ph) on the hydroxyethyl chain .

- Biological Testing : Screen against panels of cancer cell lines (e.g., MCF-7, HeLa) and bacterial strains (e.g., E. coli, S. aureus) to map bioactivity trends .

- Data Correlation : Use PCA or clustering algorithms to link structural features (e.g., logP, polar surface area) to activity metrics .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported solubility and stability profiles of this compound?

- Methodological Answer :

- Solubility : Test in buffered solutions (pH 2–9) using shake-flask methods. Conflicting data may arise from aggregation; dynamic light scattering (DLS) can detect nanoaggregates .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Oxidative degradation (e.g., hydroxylation of the phenyl ring) is common .

Tables for Key Data

Q. Table 1: Synthetic Route Comparison

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Acylation-Amidation | Oxalyl chloride, DCM, 0–5°C | 68 | 92 | |

| One-Pot Coupling | EDC/HOBt, DMF, RT | 75 | 95 | |

| Microwave-Assisted | DIPEA, CH₃CN, 100°C, 30 min | 82 | 98 |

Q. Table 2: Biological Activity of Structural Analogs

| Compound Modification | Target Enzyme (IC₅₀, μM) | Bacterial Inhibition (MIC, μg/mL) | Reference |

|---|---|---|---|

| 4-Methylphenyl (Parent) | COX-2: 12.3 | E. coli: 64 | |

| 4-Fluorophenyl Analog | COX-2: 8.7 | E. coli: 32 | |

| Hydroxyethyl → Methoxyethyl | COX-2: >50 | E. coli: 128 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.